molecular formula C16H27NO B3851530 [1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperidin-3-yl]methanol

[1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperidin-3-yl]methanol

Cat. No.: B3851530
M. Wt: 249.39 g/mol
InChI Key: PDCQVXFZCJZERL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperidin-3-yl]methanol is a complex organic compound characterized by its unique bicyclic structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperidin-3-yl]methanol typically involves the reaction of 6,6-dimethyl-2-bicyclo[3.1.1]hept-2-ene with piperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol, and a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with enhanced reaction conditions to ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

[1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperidin-3-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives, depending on the type of reaction and the reagents used .

Scientific Research Applications

Chemistry

In chemistry, [1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new pharmaceuticals and therapeutic agents .

Medicine

In medicine, this compound is explored for its potential use in drug formulations. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and resins .

Mechanism of Action

The mechanism of action of [1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperidin-3-yl]methanol apart from these similar compounds is its unique piperidine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[1-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO/c1-16(2)14-6-5-13(15(16)8-14)10-17-7-3-4-12(9-17)11-18/h5,12,14-15,18H,3-4,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCQVXFZCJZERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C(C1C2)CN3CCCC(C3)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperidin-3-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperidin-3-yl]methanol
Reactant of Route 3
Reactant of Route 3
[1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperidin-3-yl]methanol
Reactant of Route 4
Reactant of Route 4
[1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperidin-3-yl]methanol
Reactant of Route 5
[1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperidin-3-yl]methanol
Reactant of Route 6
[1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperidin-3-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.